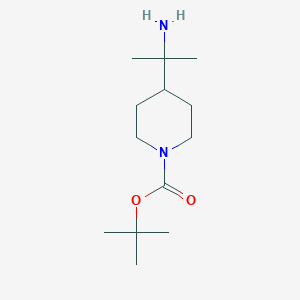

4-(2-aminopropan-2-yl)-1-Boc-piperidine

Description

Significance of Piperidine (B6355638) Motifs in Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the design of therapeutic agents. lifechemicals.comnih.gov Its prevalence is attributed to its ability to adopt a stable chair conformation, allowing for the precise spatial arrangement of substituents, which is crucial for molecular recognition and binding to biological targets. lifechemicals.com The piperidine motif is found in a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities. lifechemicals.comnih.gov This versatile scaffold is a key component in drugs targeting the central nervous system, as well as in antiviral, antihistaminic, and anticancer agents. enamine.net

Role of the Boc Protecting Group in Facilitating Complex Organic Transformations

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in multi-step organic synthesis. Its popularity stems from its ease of introduction, typically through reaction with di-tert-butyl dicarbonate (B1257347), and its facile removal under acidic conditions, while remaining stable to a wide range of other reagents and reaction conditions. This orthogonality allows for the selective deprotection of the Boc-protected amine in the presence of other sensitive functional groups, a critical aspect in the synthesis of complex molecules. The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent centers, providing a valuable tool for controlling molecular architecture.

Overview of Advanced Synthetic and Biological Applications of Piperidine Derivatives

The functionalization of the piperidine ring at various positions has led to the development of a diverse library of derivatives with tailored properties. These derivatives serve as crucial intermediates in the synthesis of a multitude of biologically active compounds. For instance, substituted piperidines are integral to the structure of potent enzyme inhibitors, receptor agonists and antagonists, and modulators of protein-protein interactions. In the context of drug discovery, the piperidine scaffold is often utilized to improve the pharmacokinetic properties of a lead compound, such as its solubility, metabolic stability, and oral bioavailability. enamine.net The exploration of novel piperidine derivatives continues to be a vibrant area of research, with significant potential for the discovery of new therapeutic agents for a wide range of diseases. nih.gov

Chemical Profile of 4-(2-aminopropan-2-yl)-1-Boc-piperidine

The subject of this article, this compound, is a bifunctional molecule that combines the structural features of a Boc-protected piperidine with a gem-dimethyl aminoethyl substituent at the 4-position. This unique combination of a protected secondary amine on the piperidine ring and a primary amine on the side chain makes it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | achemblock.com |

| CAS Number | 530116-33-7 | achemblock.combiosynth.com |

| Molecular Formula | C13H26N2O2 | achemblock.combiosynth.com |

| Molecular Weight | 242.36 g/mol | achemblock.com |

Synthesis and Advanced Applications

While specific, detailed synthetic procedures and direct biological applications of this compound are not extensively documented in publicly available research literature, its structural motifs are present in various patented compounds, suggesting its role as a key building block in proprietary drug discovery programs. For instance, patent literature discloses the use of structurally similar 4-aminopiperidine (B84694) derivatives in the synthesis of protein kinase B inhibitors and β-lactamase inhibitors. google.comgoogle.com The general synthetic strategies for such compounds often involve the functionalization of a Boc-protected piperidone precursor.

The presence of the 2-aminopropan-2-yl moiety at the 4-position of the piperidine ring introduces a quaternary carbon center, which can impart specific conformational constraints and metabolic stability to the final molecule. The primary amine of this substituent serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, and reductive amination.

The Boc-protected nitrogen of the piperidine ring allows for controlled reactions at the primary amine of the side chain. Subsequent deprotection of the piperidine nitrogen under acidic conditions can then be performed to enable further derivatization at this position, making this compound a valuable tool for the divergent synthesis of compound libraries for high-throughput screening.

The potential applications of molecules derived from this scaffold are broad, given the established pharmacological importance of piperidine-containing compounds. Derivatives could be explored for their potential as muscarinic receptor agonists, based on the known activity of other piperidine analogs. google.com Furthermore, the incorporation of this scaffold into larger molecules could lead to the development of novel inhibitors for various enzymatic targets, a common strategy in modern drug design. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-10(7-9-15)13(4,5)14/h10H,6-9,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHDTBFKFLRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530116-33-7 | |

| Record name | tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Functionalization and Derivatization Strategies of the 4 2 Aminopropan 2 Yl 1 Boc Piperidine Scaffold

Regioselective C-H Functionalization of the Piperidine (B6355638) Ring

Direct C–H functionalization is a powerful and atom-economical strategy for modifying the piperidine core. nih.gov For the 4-(2-aminopropan-2-yl)-1-Boc-piperidine scaffold, the C4 position is substituted, making the C2/C6 and C3/C5 positions the primary targets for such transformations. The electronic properties of the ring, influenced by the nitrogen atom, render the C2 and C4 positions more activated towards functionalization compared to the C3 position, which is deactivated by the inductive effect of the nitrogen. nih.gov

Rhodium-catalyzed reactions, particularly those involving the insertion of donor/acceptor carbenes, provide exceptional control over site selectivity on the piperidine ring. nih.govnih.gov The outcome of these reactions is highly dependent on the steric and electronic properties of the dirhodium tetracarboxylate catalyst employed. The C2 position is electronically preferred for C-H functionalization because the nitrogen atom can stabilize the positive charge that builds up during the insertion mechanism. nih.gov

By selecting an appropriate catalyst, it is possible to direct functionalization to specific positions. For instance, in studies on N-Boc-piperidine, catalysts such as Rh₂(R-TCPTAD)₄ have shown a strong preference for insertion at the C2 position. nih.govd-nb.info Conversely, highly sterically demanding catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄ can overcome the electronic preference for the C2 position and favor insertion at the more sterically accessible C4 position on an unsubstituted ring. nih.govnih.gov Given that the target scaffold is already substituted at C4, catalysts that favor C2 or potentially C3 functionalization would be most applicable.

| Catalyst | Preferred Site | Comments | Reference |

| Rh₂(R-TCPTAD)₄ | C2 | Good yield and selectivity for the electronically favored position. | nih.govd-nb.info |

| Rh₂(R-TPPTTL)₄ | C2 | Used with N-brosyl-piperidine, providing high diastereoselectivity. | nih.govnih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Overcomes electronic bias to react at the sterically most accessible site. | nih.govnih.gov |

| Rh₂(S-DOSP)₄ | C2 | Results in a mixture of diastereomers with N-Boc-piperidine. | d-nb.info |

The choice of the nitrogen-protecting group is a critical factor in directing the regioselectivity of C-H functionalization reactions. nih.gov The electronic and steric nature of the protecting group modifies the reactivity of the adjacent C-H bonds. The tert-butyloxycarbonyl (Boc) group, a carbamate, generally directs functionalization towards the C2 position in rhodium-catalyzed carbene insertions. nih.govd-nb.info

Switching to more electron-withdrawing protecting groups can significantly alter this selectivity. For example, using an N-brosyl (Bs) group with a catalyst like Rh₂(R-TPPTTL)₄ still favors the C2 position but can offer enhanced diastereoselectivity. nih.govnih.gov More profound changes are observed with N-α-oxoarylacetyl groups, which, when paired with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄, can strongly direct functionalization to the C4 position of an unsubstituted piperidine ring. nih.gov The bulky N-Boc group has also been utilized alongside a bidentate directing group in palladium-catalyzed arylations to promote C4 regioselectivity by sterically hindering the C2 position. acs.org

| Protecting Group | Type | Typical Site Selectivity | Comments | Reference |

| Boc (tert-butyloxycarbonyl) | Carbamate | C2 | Electronically directed, sterically bulky. | nih.govd-nb.info |

| Cbz (Carboxybenzyl) | Carbamate | C2/C4 | Similar behavior to Boc, used in Pd-catalyzed C4 arylation with a directing group. | acs.org |

| Bs (Brosyl) | Sulfonamide | C2 | Electron-withdrawing, can enhance diastereoselectivity. | nih.govnih.gov |

| α-Oxoarylacetyl | Amide | C4 | Strongly electron-withdrawing, shifts selectivity away from C2. | nih.gov |

Transformations Involving the Boc-Protected Nitrogen

The N-Boc group serves as a robust protecting group that is stable under a wide range of basic and nucleophilic conditions. Its primary role is to mask the reactivity of the piperidine nitrogen, but it is also a key functional handle for subsequent transformations. The most common transformation is the deprotection of the nitrogen to yield the secondary amine. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). d-nb.info

Once the Boc group is removed, the liberated secondary amine is available for a variety of functionalization reactions, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl substituents.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig cross-coupling with aryl halides to form N-aryl piperidines.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl piperidines (amides).

Sulfonylation: Reaction with sulfonyl chlorides to produce N-sulfonyl piperidines (sulfonamides).

These transformations allow for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of derivatives originating from the parent scaffold. acs.org

Derivatization of the Exocyclic Amine Moiety

The primary amine of the 2-aminopropan-2-yl moiety at the C4 position is a highly versatile reaction site for building molecular complexity. Standard transformations for primary amines can be readily applied to introduce diverse substituents. These reactions are typically high-yielding and chemoselective, leaving the N-Boc group and the piperidine ring intact.

Key derivatization strategies include:

Amide Formation: Acylation with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to generate a diverse library of amides.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ with agents like sodium triacetoxyborohydride (B8407120) to yield secondary or tertiary amines.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively.

A notable application of this exocyclic amine is its use as a nucleophile in substitution reactions to construct larger, more complex structures. For example, studies on 4-aminopiperidine (B84694) have shown that the exocyclic amine can react chemoselectively with cyanuric chloride in an SN2-Ar amination, serving as a building block for dendritic cores and other complex architectures. researchgate.netresearchgate.net

Scaffold Diversification through Coupling Reactions

The functionalized piperidine scaffold can serve as a versatile building block for incorporation into larger molecules through various cross-coupling reactions. By first installing a suitable functional handle on the piperidine ring or its substituents, the entire motif can be coupled to other molecular fragments.

Methods such as the Negishi cross-coupling are particularly effective for this purpose. nih.gov For instance, the piperidine ring can be lithiated at the C2 position and transmetalated to form an organozinc species. This intermediate can then undergo a palladium-catalyzed Negishi coupling with a range of aryl or vinyl halides, creating a new carbon-carbon bond at the C2 position. nih.govwhiterose.ac.uk This strategy allows for the direct attachment of aromatic and unsaturated systems to the piperidine core.

The ability to selectively functionalize the this compound scaffold at multiple positions makes it an ideal component for constructing complex, three-dimensional molecules. Piperidines are among the most important synthetic fragments in drug design and are present in numerous pharmaceuticals. acs.orgnih.gov

The derivatization strategies discussed—C-H functionalization, N-deprotection/re-functionalization, and exocyclic amine modification—provide a toolkit for a building block approach to synthesis. nih.gov By combining these methods with cross-coupling reactions, the scaffold can be incorporated into intricate molecular frameworks for applications in medicinal chemistry, where it can be used to probe structure-activity relationships (SAR), and in materials science for the development of novel polymers or functional materials. researchgate.netresearchgate.net The stepwise and controlled nature of these functionalization reactions allows for the generation of libraries of complex piperidine derivatives from a common precursor, accelerating the discovery of new bioactive compounds and materials. news-medical.net

Functionalization for Bioconjugation Processes

The strategic functionalization of the this compound scaffold is pivotal for its application in bioconjugation, a process that involves the covalent attachment of a molecule to a biomolecule, such as a protein or antibody. The inherent chemical functionalities of this scaffold—a sterically hindered primary amine and a Boc-protected piperidine nitrogen—offer distinct handles for derivatization. These modifications are aimed at introducing biocompatible linkers and reactive moieties capable of forming stable covalent bonds with biological targets. The functionalization strategies can be broadly categorized into two main approaches: derivatization of the primary amine and modification of the piperidine ring.

Derivatization of the Primary Amine

The primary amine of the 2-aminopropan-2-yl group serves as a primary site for functionalization. Although sterically hindered, this amine can undergo nucleophilic reactions to attach a variety of bifunctional linkers. These linkers are crucial as they not only bridge the piperidine scaffold to the biomolecule but also influence the physicochemical properties, such as solubility and stability, of the final conjugate.

One common strategy involves the acylation of the primary amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which is a widely employed method for bioconjugation. nih.gov For instance, the scaffold can be reacted with an NHS ester of a linker containing a terminal bioorthogonal group, such as an alkyne or an azide. These groups are unreactive under physiological conditions but can selectively participate in "click chemistry" reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for subsequent conjugation to a biomolecule. nih.gov

Another approach is the reaction of the amine with a linker bearing a maleimide (B117702) group. The maleimide moiety can then selectively react with thiol groups present in cysteine residues of proteins to form a stable thioether bond. researchgate.net This strategy is particularly useful for site-specific protein modification.

The following table illustrates hypothetical examples of bifunctional linkers that could be synthesized from this compound for bioconjugation applications.

| Starting Material | Reagent | Resulting Linker | Reactive Moiety for Bioconjugation | Potential Biomolecule Target |

| This compound | Azido-PEG4-NHS ester | Boc-piperidyl-aminopropanyl-amido-PEG4-azide | Azide | Alkyne-modified protein |

| This compound | Maleimido-PEG2-NHS ester | Boc-piperidyl-aminopropanyl-amido-PEG2-maleimide | Maleimide | Cysteine residue in a protein |

| This compound | Alkyne-NHS ester | Boc-piperidyl-aminopropanyl-amido-alkyne | Alkyne | Azide-modified protein |

This table presents hypothetical functionalization products for illustrative purposes.

Functionalization of the Piperidine Ring

In addition to the primary amine, the piperidine ring itself can be a target for functionalization, offering alternative or complementary sites for linker attachment. Recent advances in C-H functionalization chemistry have enabled the direct introduction of functional groups at specific positions on the piperidine ring. nih.govnih.gov For the this compound scaffold, C-H activation could potentially be directed to the C2, C3, or C4 positions, depending on the catalyst and directing group strategy employed. nih.govnih.gov

For example, a rhodium-catalyzed C-H insertion could be used to introduce an aryl or alkyl group bearing a reactive handle, such as a halogen or an azide, onto the piperidine ring. nih.gov This newly introduced functional group can then be used for subsequent bioconjugation reactions. This approach allows for the primary amine to be reserved for other modifications or to remain unmodified if it is crucial for the molecule's intended biological activity.

The table below provides a conceptual overview of how the piperidine ring of the scaffold could be functionalized for bioconjugation.

| Functionalization Strategy | Target Position | Introduced Functional Group | Subsequent Reaction for Bioconjugation | Potential Advantage |

| Rhodium-catalyzed C-H functionalization | C2 or C3 | Aryl halide | Suzuki or Sonogashira coupling to a linker | Orthogonal site of conjugation, preserving the primary amine |

| Directed C-H activation | C2 or C3 | Azide | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Direct introduction of a bioorthogonal handle |

| Lithiation followed by electrophilic quench | C2 | Carboxylic acid | Amide coupling with an amine-containing linker | Versatile handle for various linker chemistries |

This table outlines plausible but hypothetical functionalization strategies based on established chemical principles.

The choice of functionalization strategy ultimately depends on the specific requirements of the bioconjugation application, including the nature of the biomolecule, the desired site of attachment, and the required stability of the resulting conjugate. The versatility of the this compound scaffold allows for a range of derivatization approaches to meet these diverse needs.

Applications of 4 2 Aminopropan 2 Yl 1 Boc Piperidine and Its Analogues in Medicinal Chemistry and Chemical Biology

Building Blocks for Active Pharmaceutical Ingredients (APIs)

The protected piperidine (B6355638) motif is a common feature in many active pharmaceutical ingredients (APIs). The Boc (tert-butyloxycarbonyl) protecting group allows for selective chemical modifications at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine, which can then be further functionalized. This strategic approach is fundamental in the construction of complex molecules with desired pharmacological properties.

While direct research on "4-(2-aminopropan-2-yl)-1-Boc-piperidine" for neurological disorders is not extensively detailed in the provided search results, the broader class of piperidine derivatives is a cornerstone in the development of drugs for the central nervous system (CNS). The piperidine scaffold is a key component in a variety of CNS-active drugs, including antipsychotics like Risperidone and stimulants such as Ritalin. researchgate.net The structural rigidity and basic nitrogen atom of the piperidine ring allow for favorable interactions with various receptors and transporters in the brain. The development of novel piperidine-containing compounds continues to be a significant area of research for identifying new treatments for a range of neurological and psychiatric conditions.

The 4-aminopiperidine (B84694) scaffold is a key pharmacophore in the design of potent and selective muscarinic M3 receptor antagonists. nih.govnih.gov These antagonists are of significant therapeutic interest for treating conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. researchgate.net

Researchers have synthesized series of 4-amino-piperidine-containing molecules and investigated their structure-affinity relationships for the human M3 muscarinic receptor. nih.govresearchgate.net Through chemical modifications, molecules with high affinity for the M3 receptor (with Ki values as low as 1 nM) have been developed. nih.govresearchgate.net These compounds also demonstrate variable selectivity (from 3- to 40-fold) over the M2 muscarinic receptor, which is important for minimizing cardiac side effects. nih.govresearchgate.net

One study identified a particularly potent M3 selective antagonist, compound 14a, which emerged from the modification of a triphenylpropionamide class of antagonists. nih.gov This compound exhibited over 100-fold selectivity against other muscarinic receptor subtypes (M1, M2, M4, and M5). nih.gov The structure-activity relationship (SAR) studies revealed that the electronic nature of the side chain in piperidinyl esters significantly influences their M3-inhibitory activities, with electron-withdrawing groups being associated with good activity. nih.gov

Table 1: Selectivity of Muscarinic M3 Receptor Antagonist 14a

| Receptor Subtype | Selectivity vs. M3 | Ki (nM) |

|---|---|---|

| M3 | - | 0.30 |

| M1 | 570-fold | >171 |

| M2 | 1600-fold | >480 |

| M4 | 140-fold | >42 |

| M5 | 12000-fold | >3600 |

Data sourced from a study on a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists. nih.gov

Development of Antimicrobial Agents

Piperidine derivatives have been extensively investigated for their potential as antimicrobial agents. researchgate.netbiomedpharmajournal.orgbiointerfaceresearch.comacademicjournals.org The piperidine nucleus is a versatile scaffold that can be modified to generate compounds with activity against a range of bacterial and fungal pathogens. biomedpharmajournal.orgbiointerfaceresearch.com

In one study, a series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.netacademicjournals.org Compound 6 from this series demonstrated the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria when compared to other synthesized derivatives. researchgate.netacademicjournals.org Specifically, it showed significant inhibition zones against B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, and M. luteus. academicjournals.org

Another study synthesized new piperidine derivatives and tested them against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. biointerfaceresearch.com The results indicated that the synthesized piperidine derivatives were active against both types of bacteria. biointerfaceresearch.com Similarly, research on piperidin-4-one derivatives showed that these compounds could serve as a template for developing more potent antimicrobial agents. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring, for instance, significantly enhanced antifungal activity. biomedpharmajournal.org

Table 2: Antimicrobial Activity of a Selected Piperidine Derivative (Compound 6)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| B. subtilus | 0.75 |

| B. cereus | 1.5 |

| E. coli | 1.5 |

| S. aureus | 1.5 |

| P. aurenginosa | 1.5 |

Data from a study evaluating the antimicrobial activities of novel piperidine derivatives. academicjournals.org

While some synthesized piperidine compounds have shown broad-spectrum antibacterial activity, their effectiveness against fungal species can be more variable. researchgate.netacademicjournals.org For example, some derivatives displayed no activity against fungi like Fusarium verticilliodes and Candida utilus. researchgate.netacademicjournals.org

Inhibitors of Viral Replication

The versatility of the piperidine scaffold extends to antiviral drug discovery, where it has been incorporated into inhibitors targeting key viral enzymes and processes.

The piperidine moiety is a key structural component in the design of potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govnih.govnih.govnih.gov The development of resistance to existing HIV therapies drives the search for new NNRTIs with improved metabolic stability and a broader spectrum of activity. nih.gov

Researchers have explored piperidine-4-yl-aminopyrimidine derivatives as a class of NNRTIs. nih.govnih.gov By preparing a series of N-phenyl piperidine analogs, they identified 3-carboxamides as a particularly active series. nih.gov Certain analogs from this series proved to be highly potent against wild-type HIV-1 and a wide range of NNRTI-resistant mutant viruses. nih.gov

Another study focused on piperidine-substituted indolylarylsulfones (IASs) as potent HIV NNRTIs. nih.gov The most potent compounds identified, 8 and 18 , exhibited EC50 values of 6 nM and 9 nM, respectively, against wild-type HIV-1, which is more active than the approved drugs Nevirapine (NVP) and Delavirdine (DLV). nih.gov Furthermore, these compounds maintained high activity against various single HIV-1 mutants, including L100I, K103N, E138K, and Y181C. nih.gov

Table 3: Potency of Piperidine-Substituted Indolylarylsulfones against Wild-Type HIV-1

| Compound | EC50 (nM) |

|---|---|

| 8 | 6 |

| 18 | 9 |

| Nevirapine (NVP) | >10 |

| Delavirdine (DLV) | >10 |

| Efavirenz (EFV) | <10 |

| Etravirine (ETV) | <10 |

Data from a study on novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs. nih.gov

The synthesis of (alkylamino)piperidine-containing bis(heteroaryl)piperazine (AAP-BHAP) analogues has also been explored. nih.gov These compounds retained activity against wild-type and P236L mutant reverse transcriptase, although activity against the Y181C mutant was reduced. nih.gov

The 4-aminopiperidine (4AP) scaffold has been identified as a promising starting point for the development of inhibitors that target the assembly of the Hepatitis C Virus (HCV). nih.govnih.gov This represents a different mechanism of action compared to most FDA-approved HCV therapeutics, which primarily target the viral replicative machinery. nih.govnih.gov

A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. nih.gov Further studies revealed that this chemotype inhibits the assembly and release of infectious HCV particles. nih.govnih.gov An initial screening hit, compound 1 , demonstrated efficacy in an HCV cell culture (HCVcc) assay. nih.gov

A subsequent structure-activity relationship (SAR) campaign led to the identification of several derivatives of the 4AP series with increased potency against HCV, reduced in vitro toxicity, and improved pharmacokinetic properties. nih.govnih.gov A key aspect of these inhibitors is their potential for use in combination therapy. The original hit compound acts synergistically with approved direct-acting antivirals like Telaprevir and Daclatasvir, as well as broad-spectrum antivirals such as Ribavirin and cyclosporin (B1163) A. nih.govnih.gov The synthesis of these analogs often involves the reductive amination of 4-amino-1-Boc-piperidine with an appropriate aldehyde, followed by further chemical modifications and subsequent Boc-deprotection. nih.gov

Table 4: Activity of Initial 4-Aminopiperidine HCV Assembly Inhibitors

| Compound | EC50 (µM) | CC50 (µM) |

|---|---|---|

| 1 | 2.57 | >20 |

| 2 | 2.09 | >20 |

Data from the identification of 4-aminopiperidines as modulators of HCV assembly. nih.gov

Enzyme Modulators

The unique structural features of this compound analogues make them suitable for designing molecules that can interact with and modulate the activity of enzymes, which are critical targets in drug discovery.

Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a therapeutic target for neurodegenerative diseases and cancer. diva-portal.orgnih.gov The development of potent and selective SIRT2 inhibitors is a key focus in medicinal chemistry. While direct synthesis of SIRT2 inhibitors using this compound is not extensively documented in the reviewed literature, its close analogue, 4-Amino-1-Boc-piperidine, is utilized as a starting material for the synthesis of SIRT2 inhibitors. Specifically, it is used to create N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have shown activity as SIRT2 inhibitors.

The piperidine moiety is a common feature in various SIRT inhibitor scaffolds. For instance, structure-activity relationship (SAR) studies on thieno[3,2-d]pyrimidine-6-carboxamides revealed that replacing an aminoethylpiperidine group with a simple piperidine dramatically reduced inhibitory activity against SIRT1/2/3, indicating the importance of the extended side chain on the piperidine ring for potent inhibition. acs.org In other series, piperine–resveratrol hybrids incorporating a piperidine moiety were found to be more potent inhibitors of SIRT2 than SIRT1. nih.gov The design of these inhibitors often involves modifying the piperidine ring to optimize interactions within the enzyme's binding pocket. The development of selective SIRT2 inhibitors remains a challenge due to the highly conserved catalytic domain across sirtuin isoforms. nih.gov

Table 1: Role of Piperidine Analogues in SIRT2 Inhibition

| Compound Class | Role of Piperidine Moiety | Impact on Activity | Reference |

|---|---|---|---|

| N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides | Starting material (4-Amino-1-Boc-piperidine) | Enables synthesis of active SIRT2 inhibitors | |

| Thieno[3,2-d]pyrimidine-6-carboxamides | Core structural component with side chain | Replacement of aminoethylpiperidine with piperidine significantly decreased potency | acs.org |

Integration into Peptide and Dendritic Structures

The bifunctional nature of this compound, with its protected piperidine nitrogen and a primary amine, makes it and its analogues ideal for incorporation into larger, complex molecular architectures like peptides and dendrimers.

The direct application of this compound in the synthesis of peptide-photosensitizer conjugates for targeted therapies is not detailed in the reviewed scientific literature. However, the use of piperidine derivatives in the development of photosensitizers for photodynamic therapy (PDT) is an active area of research. nih.gov PDT is a noninvasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species. nih.govmdpi.com

Researchers have synthesized tetraphenylporphyrin (B126558) derivatives possessing a piperidine group as potential agents for PDT. nih.gov These compounds demonstrated low dark cytotoxicity and significant phototoxicity against cancer cells both in vitro and in vivo. nih.gov The inclusion of the piperidine moiety can influence the photophysical and photochemical properties of the photosensitizer, as well as its cellular uptake and localization. While not conjugated to peptides in the cited study, this demonstrates the utility of the piperidine scaffold in a critical component of such a conjugate system.

A significant application for analogues of this compound is in the construction of dendrimers. Specifically, 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2) serves as a key building block for novel G-2 melamine (B1676169) dendrimers. researchgate.net These highly branched, well-defined macromolecules are of interest for applications in drug delivery and materials science. nih.gov

The synthesis involves the chemoselective S(N)2-Ar amination of cyanuric chloride with Boc-protected 4-aminopiperidine. researchgate.netubbcluj.ro This reaction attaches the piperidine unit to the s-triazine core. Subsequent removal of the Boc protecting group allows for further branching or functionalization, leading to the formation of complex dendritic structures. ubbcluj.ro For example, a three-step sequence of Boc-protection of 4-aminopiperidine, amination of cyanuric chloride, and deprotection can yield a central dendritic core, 2,4,6-tris[(piperidin-4-yl)amino]-s-triazine. ubbcluj.roresearchgate.net In these structures, the piperidine motif acts as a critical linker, connecting the peripheral units to the central melamine core. researchgate.net The resulting dendrimers can self-assemble into large, homogeneously packed spherical nano-aggregates. researchgate.net

Table 2: Synthesis of Dendritic Melamines using 4-Aminopiperidine Analogue

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1 | Boc-protection of 4-aminopiperidine | Chemoselective protection of the piperidine nitrogen | ubbcluj.ro |

| 2 | S(N)2-Ar amination of cyanuric chloride | Attachment of the piperidine building block to the s-triazine core | researchgate.netubbcluj.ro |

Computational Chemistry and Spectroscopic Characterization of 4 2 Aminopropan 2 Yl 1 Boc Piperidine Systems

Molecular Modeling and Simulation Studies

Computational methods provide invaluable insights into the molecular characteristics of 4-(2-aminopropan-2-yl)-1-Boc-piperidine, guiding synthetic efforts and helping to predict its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is employed to predict molecular geometries, energies of conformers, and various chemical reactivity descriptors. researchgate.netmdpi.com For this compound, DFT calculations can elucidate the preferred conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the bulky tert-butoxycarbonyl (Boc) group and the 2-aminopropan-2-yl substituent can be determined by calculating the energies of different conformers.

Table 1: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Value / Site | Significance |

| Lowest Energy Conformer | Piperidine in chair form; equatorial substituents | Predicts the most stable 3D structure of the molecule, influencing its interaction with other molecules. |

| Highest Occupied MO (HOMO) | Localized on the amine nitrogen atoms | Indicates the most probable sites for electrophilic attack (nucleophilic centers). |

| Lowest Unoccupied MO (LUMO) | Localized on the carbonyl group of the Boc protecting group | Indicates the most probable site for nucleophilic attack (electrophilic center). |

| Global Electrophilicity Index | Moderate | Suggests the molecule's overall tendency to accept electrons. |

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for understanding how a molecule's chemical structure relates to its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound, researchers can identify key chemical features, known as pharmacophores, that are essential for its biological function. nih.gov

For derivatives of this compound, SAR investigations would explore how changes to different parts of the molecule affect its activity. While specific SAR studies on this exact compound are not extensively published, principles can be drawn from related piperidine analogs. mdpi.comnih.gov

Key areas for SAR modification would include:

The 2-aminopropan-2-yl group: Altering the alkyl chain length or substituting the amine could significantly impact binding affinity and selectivity for a biological target.

The Piperidine Ring: Introducing substituents or changing the ring size could alter the molecule's conformation and physicochemical properties.

The N-Boc Protecting Group: Replacing the Boc group with other substituents can modulate properties like lipophilicity, solubility, and metabolic stability, which are crucial for drug-like characteristics. mdpi.com

SAR studies on similar 4-aminopiperidine (B84694) structures have shown that the nature of the substituent on the piperidine nitrogen is critical for activity in various biological contexts, including antifungal agents. mdpi.com

Computer-Assisted Synthesis Planning (CASP) has become an essential tool in modern organic chemistry, enabling the rapid design of efficient synthetic routes. mit.edunih.gov The process begins with retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. amazonaws.comresearchgate.net

For this compound, a plausible retrosynthetic analysis would involve a few key disconnections:

C-C Bond Disconnection: The bond between the piperidine ring (at C4) and the aminopropyl group can be disconnected. This suggests a synthesis strategy involving the addition of a propan-2-yl nucleophile to a piperidine-4-one derivative.

Amine Formation: The primary amine could be installed via methods such as the addition of ammonia (B1221849) or a protected equivalent to a suitable precursor.

Boc-Protection: The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Software tools can analyze vast reaction databases to suggest specific reagents and conditions for these transformations, optimizing for factors like yield, cost, and step count. u-tokyo.ac.jpscripps.edunih.gov A common synthetic route would likely start from 1-Boc-4-piperidone.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. NMR and MS provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org The ¹H NMR spectrum would show distinct signals for each unique proton environment, while the ¹³C NMR spectrum would identify each unique carbon atom. nih.govmdpi.com

For this compound, the piperidine ring protons often show complex splitting patterns due to restricted conformational mobility, a phenomenon observed in other Boc-protected piperidines. nih.govresearchgate.net The large Boc group can lead to a broadening of signals for adjacent protons at room temperature. researchgate.net

Key Predicted NMR Features:

¹H NMR: A characteristic singlet integrating to nine protons around 1.45 ppm for the tert-butyl group of the Boc protector. The protons on the piperidine ring would appear as complex multiplets between approximately 1.2 and 4.0 ppm. The methyl protons of the aminopropyl group would appear as a singlet around 1.1 ppm.

¹³C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for its three methyl carbons. The carbonyl carbon of the Boc group would appear around 155 ppm. The carbons of the piperidine ring would resonate in the 30-50 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine N-C =O | - | ~154.9 |

| -O-C (CH₃)₃ | - | ~79.5 |

| -O-C(C H₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| Piperidine C2/C6 (axial & equatorial) | ~2.7-2.9 (m), ~3.9-4.1 (m) | ~43.5 |

| Piperidine C3/C5 (axial & equatorial) | ~1.2-1.4 (m), ~1.7-1.9 (m) | ~28.0 |

| Piperidine C4 | ~1.5 (m, 1H) | ~45.0 |

| Piperidine-C-C (CH₃)₂NH₂ | - | ~50.0 |

| Piperidine-C-C(C H₃)₂NH₂ | ~1.10 (s, 6H) | ~26.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.com The molecular formula of this compound is C₁₃H₂₆N₂O₂, corresponding to a monoisotopic mass of approximately 242.20 Da. chemicalbook.com In electrospray ionization (ESI) mode, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 243.2.

Fragmentation analysis (MS/MS) provides valuable structural confirmation. nih.gov Key fragmentation pathways for this molecule would likely include:

Loss of the Boc group: A characteristic loss of 100 Da (-C₅H₈O₂) or 56 Da (-C₄H₈) from the tert-butyl group is a common fragmentation for Boc-protected amines.

Cleavage of the side chain: Fragmentation can occur at the C-C bond connecting the piperidine ring and the aminopropyl side chain.

Ring Opening: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 243.2 | Protonated molecular ion |

| [M+H - C₄H₈]⁺ | 187.1 | Loss of isobutylene (B52900) from the Boc group |

| [M+H - C₅H₉O₂]⁺ | 143.1 | Loss of the entire Boc group (dealkoxycarbonylation) |

| [C₈H₁₇N₂]⁺ | 141.1 | Cleavage of the Boc group and loss of H₂ |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov For a chiral compound such as this compound, which possesses a stereocenter at the C4 position of the piperidine ring and a quaternary chiral center in the aminopropyl side chain, X-ray crystallography can elucidate the precise spatial arrangement of its atoms, confirming the relative and absolute configuration of each chiral center. nih.gov

The process involves irradiating a single, high-quality crystal of the enantiomerically pure compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect, which is more pronounced for atoms heavier than oxygen, introduces small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in the diffraction pattern of a non-centrosymmetric crystal. ed.ac.uk

A critical parameter in assigning the absolute structure is the Flack parameter, x. researchgate.netnih.gov This value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomeric structures in the crystal. A Flack parameter value close to zero indicates that the determined absolute configuration is correct, while a value near one suggests that the inverted structure is the correct one. ed.ac.uk For organic molecules containing primarily light atoms (C, H, N, O), obtaining a precise Flack parameter can be challenging, but modern diffractometers and computational methods have greatly improved the reliability of this determination. researchgate.neted.ac.uk

While no specific crystallographic data for this compound is publicly available, the table below presents representative data that would be expected from such an analysis on a similar Boc-protected piperidine derivative.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C14H28N2O2 |

| Formula Weight | 256.39 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 24.2 Å |

| Volume | 1550 Å3 |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Reflections Collected | 15000 |

| Unique Reflections | 2800 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Absolute Structure Parameter (Flack x) | 0.05(7) |

Chromatographic Methods for Purity Assessment and Enantiomer Separation

Chromatographic techniques are indispensable tools for assessing the chemical purity and separating the enantiomers of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) is particularly powerful in this regard, offering high resolution, sensitivity, and reproducibility.

Purity Assessment: The chemical purity of a synthesized batch of this compound can be effectively determined using reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like phosphoric acid or formic acid to improve peak shape. sielc.comresearchgate.net The compound is separated from starting materials, by-products, and other impurities based on differences in polarity. The purity is quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. For compounds containing a primary amine, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to attach a chromophore, enhancing UV detection and sensitivity. researchgate.netnih.gov

Chiral Resolution: Separating the enantiomers of this compound requires a chiral environment. This is most commonly achieved in HPLC by using a chiral stationary phase (CSP). nih.gov CSPs create transient, diastereomeric complexes with the enantiomers, leading to different interaction strengths and, consequently, different retention times. mdpi.com

For primary amines and piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity for various classes of compounds. The separation is typically performed in normal-phase mode (using eluents like hexane/isopropanol) or polar-organic mode (using acetonitrile or methanol). The choice of mobile phase, additives (e.g., diethylamine (B46881) for basic compounds), flow rate, and column temperature are critical parameters that must be optimized to achieve baseline resolution (Rs > 1.5) of the enantiomeric peaks. researchgate.net

The following table illustrates a hypothetical chiral HPLC method for the enantiomeric separation of this compound, based on established methods for similar chiral amines. nih.govresearchgate.net

| Parameter | Condition/Value |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 10.5 min |

| Retention Time (Enantiomer 2) | 12.8 min |

| Resolution (Rs) | 2.1 |

Conclusion and Future Research Directions

Current Challenges and Opportunities in the Synthesis of Highly Substituted Piperidines

The synthesis of highly substituted piperidines is a formidable challenge in organic chemistry, primarily due to issues of stereoselectivity and regioselectivity. researchgate.netajchem-a.com The creation of multiple stereogenic centers, especially in a controlled manner, often requires intricate synthetic routes with numerous steps. researchgate.netnews-medical.net For a molecule like 4-(2-aminopropan-2-yl)-1-Boc-piperidine, the presence of a quaternary carbon at the 4-position introduces significant steric hindrance, which can impede bond formation and influence the conformational preferences of the ring. nih.govresearchgate.net

Traditional methods for piperidine (B6355638) synthesis, such as the reduction of pyridine (B92270) precursors or cyclization strategies, can be inefficient for generating complex substitution patterns and may lack the desired stereochemical control. nih.govyoutube.com Overcoming these hurdles presents an opportunity for the development of novel synthetic methodologies. There is a growing demand for robust and versatile strategies that allow for the efficient and stereocontrolled synthesis of polysubstituted piperidines from readily available starting materials. ajchem-a.comnews-medical.net The development of catalytic asymmetric methods that can forge multiple C-C and C-N bonds in a single step would be a significant advancement. researchgate.net Furthermore, creating synthetic pathways that are amenable to late-stage functionalization would provide rapid access to a diverse library of analogues for biological screening. acs.org

| Challenge | Description | Opportunity |

|---|---|---|

| Stereocontrol | Difficulty in controlling the 3D arrangement of substituents on the piperidine ring, especially when multiple chiral centers are present. | Development of novel asymmetric catalytic systems and stereoselective cyclization reactions. researchgate.net |

| Regioselectivity | Controlling the position of functional groups on the piperidine scaffold can be challenging, particularly in functionalization reactions of the pre-formed ring. | Discovery of new directing groups and catalyst-controlled functionalization methods to achieve site-selectivity. nih.govrsc.org |

| Steric Hindrance | Bulky substituents, such as the gem-dimethyl group in the title compound, can hinder reactions and limit the applicability of certain synthetic methods. nih.govresearchgate.net | Exploration of novel reaction conditions (e.g., high pressure, microwave) and sterically tolerant catalysts. |

| Step Economy | Traditional multi-step syntheses are often lengthy and result in low overall yields. | Designing cascade or multicomponent reactions to build molecular complexity in a single pot. researchgate.netresearchgate.net |

Emerging Methodologies for Efficient Scaffold Functionalization

Recent years have witnessed a surge in the development of innovative methods for the functionalization of saturated heterocycles like piperidine. These emerging techniques offer powerful tools for modifying the this compound scaffold to generate a diverse array of analogues.

One of the most promising areas is C-H functionalization . nih.govbeilstein-journals.org This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with high levels of regio- and stereoselectivity. For N-Boc protected piperidines, methods for α- and β-C-H arylation have been developed, controlled by the choice of ligand and catalyst. rsc.orgresearchgate.net Rhodium-catalyzed C-H insertion reactions have also been employed for the site-selective functionalization at C2, C3, and C4 positions. nih.govnih.gov These methods could potentially be used to introduce further diversity around the piperidine core of the title compound.

Photoredox catalysis has also emerged as a powerful tool for the diastereoselective elaboration of the piperidine framework. nih.gov Light-mediated reactions can generate radical intermediates under mild conditions, enabling a range of transformations that are often complementary to traditional methods. For instance, photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. nih.gov

Furthermore, late-stage functionalization strategies are becoming increasingly important in drug discovery. acs.org These methods allow for the modification of complex molecules at a late stage in the synthetic sequence, which is ideal for rapidly generating structure-activity relationships. The development of robust late-stage functionalization techniques applicable to sterically hindered piperidines would be highly valuable. acs.org

Potential for Novel Therapeutic Applications of this compound Analogues

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases. arizona.eduresearchgate.net Analogues of this compound, by virtue of their unique substitution pattern, hold considerable promise for novel therapeutic applications. The gem-dimethyl group, in particular, is a feature found in many natural products and can confer advantageous properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. researchgate.netnih.gov

The 4-aminopiperidine (B84694) core is a key structural motif in a variety of bioactive compounds. For instance, derivatives of 4-aminopiperidine have been investigated as potent and selective inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways implicated in cancer. nih.gov Additionally, 4-aminopiperidine derivatives have been explored as M3 muscarinic receptor antagonists and as potential treatments for diseases involving somatostatin (B550006) receptors. google.comresearchgate.net

Given the broad biological activities of piperidine derivatives, analogues of this compound could be explored for a multitude of therapeutic areas, including:

Oncology: The gem-dimethyl group could enhance the potency and selectivity of kinase inhibitors or other anticancer agents. researchgate.net

Central Nervous System (CNS) Disorders: Piperidine-containing compounds are well-represented in CNS-active drugs. arizona.edu The lipophilicity and conformational rigidity imparted by the substituents could be beneficial for targeting receptors and enzymes in the brain.

Infectious Diseases: The piperidine scaffold is found in various antimicrobial and antiviral agents. researchgate.net

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., Akt), Sigma Receptors | Piperidine is a common scaffold in kinase inhibitors. nih.gov Sigma receptor ligands with a piperidine core have shown antiproliferative effects. nih.gov |

| CNS Disorders | Muscarinic Receptors, Opioid Receptors, Sigma Receptors | The 4-aminopiperidine motif is present in M3 antagonists and opioid agonists. researchgate.net The gem-dimethyl group can improve blood-brain barrier penetration. researchgate.net |

| Inflammatory Diseases | Cytokine receptors, Inflammatory enzymes | Piperidine derivatives have shown anti-inflammatory properties. ajchem-a.com |

| Infectious Diseases | Bacterial and viral enzymes/proteins | The piperidine scaffold is a component of various approved antimicrobial and antiviral drugs. researchgate.net |

Interdisciplinary Approaches in Chemical Biology and Materials Science Utilizing Piperidine Building Blocks

The utility of piperidine scaffolds extends beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and materials science. Piperidine-based building blocks, including analogues of this compound, can be employed in innovative ways.

In chemical biology , piperidine derivatives can be developed as molecular probes to study biological systems. acs.org Their rigid structures and ability to be functionalized with reporter groups (e.g., fluorophores, biotin) make them suitable for targeting specific proteins or cellular pathways. For example, piperazine-fused cyclic disulfides have been developed as bioreductive probes for studying thiol redox biology. acs.org The development of photoaffinity labels or clickable probes based on the 4-(2-aminopropan-2-yl)piperidine scaffold could enable the identification of new biological targets.

In materials science , piperidine-containing polymers have been investigated for a variety of applications. For instance, piperidine-based polymers have been shown to act as kinetic hydrate (B1144303) inhibitors, which are important in the oil and gas industry. acs.org Additionally, piperidine derivatives have been incorporated into bioactive films for potential use in drug delivery and antimicrobial coatings. nih.gov The unique steric and electronic properties of this compound could be harnessed to create novel polymers with tailored physical and biological properties. Furthermore, piperidine-functionalized nanoparticles, such as graphene quantum dots, have been developed as efficient catalysts. researchgate.net

The continued exploration of such interdisciplinary applications will undoubtedly uncover new and exciting uses for highly functionalized piperidine building blocks, further cementing their importance in science and technology.

Q & A

How can 4-(2-aminopropan-2-yl)-1-Boc-piperidine be synthesized while ensuring the Boc group remains stable during functionalization?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to form 1-Boc-piperidine .

Introduction of the 2-aminopropan-2-yl group via nucleophilic substitution or reductive amination. For example, reacting 1-Boc-piperidine-4-carbaldehyde with 2-nitropropane followed by catalytic hydrogenation to reduce the nitro group to an amine .

Stability Considerations : The Boc group is acid-labile; thus, reactions requiring acidic conditions (e.g., deprotection of other groups) should be avoided until the final step. Use mild bases (e.g., NaHCO₃) during workup to prevent premature cleavage .

What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the piperidine ring protons (δ ~2.5–3.5 ppm). The 2-aminopropan-2-yl group shows a singlet for the geminal methyl groups (δ ~1.2 ppm) .

- FT-IR : Confirm Boc protection via carbonyl stretch (~1680–1720 cm⁻¹) and N-H stretches (~3350 cm⁻¹ for the secondary amine) .

- Resolution of Discrepancies : If unexpected signals arise (e.g., split peaks in NMR), use 2D techniques (COSY, HSQC) to assign stereochemistry or rule out rotamers. For purity issues, combine HPLC with mass spectrometry .

How can enantioselective synthesis of this compound be achieved using dynamic kinetic resolution?

Methodological Answer:

- Chiral Ligands : Employ chiral phosphine ligands (e.g., (R)-BINAP) with palladium catalysts to induce asymmetry during the formation of the 2-aminopropan-2-yl group. This approach leverages metal-mediated dynamic kinetic resolution to favor one enantiomer .

- Reaction Optimization : Adjust temperature (-20°C to 25°C) and solvent polarity (e.g., toluene vs. DMF) to control enantiomeric excess (ee). Monitor progress using chiral HPLC .

- Case Study : A 2012 study achieved >90% ee using a Pd/(R)-BINAP system in THF at 0°C .

What strategies are effective for analyzing solvent-dependent conformational changes in this compound?

Methodological Answer:

- NMR Solvent Titration : Dissolve the compound in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆). Monitor chemical shift changes in the piperidine ring protons to infer chair-flip dynamics .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent interactions. Compare simulated NOE correlations with experimental data to validate conformers .

- Example : In DMSO, the Boc group may adopt an axial position to minimize steric hindrance, altering reactivity toward electrophiles .

How can Design of Experiments (DoE) optimize the synthesis of this compound under flow chemistry conditions?

Methodological Answer:

- Factor Screening : Identify critical variables (e.g., temperature, residence time, catalyst loading) using a Plackett-Burman design.

- Response Surface Methodology (RSM) : Apply a central composite design to maximize yield and minimize byproducts. For example, optimize Pd catalyst loading (0.5–2 mol%) and flow rate (0.1–1 mL/min) .

- Case Study : A 2021 flow chemistry study achieved 85% yield by optimizing residence time (15 min) and temperature (60°C) using a microreactor .

How should researchers address contradictory data in the regioselective functionalization of this compound?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects (KIE) to distinguish between competing pathways (e.g., SN1 vs. SN2 mechanisms).

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to compare activation energies for different regiochemical outcomes. For example, a 2012 study resolved contradictions in alkylation sites by identifying a hidden intermediate stabilized by hydrogen bonding .

- Experimental Validation : Synthesize proposed intermediates and characterize them via X-ray crystallography to confirm regiochemistry .

What are the limitations of Boc protection in this compound when used in peptide coupling reactions?

Methodological Answer:

- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA), limiting compatibility with acid-labile substrates. Use orthogonal protection (e.g., Fmoc) for concurrent peptide synthesis .

- Steric Hindrance : The bulky tert-butyl group may reduce coupling efficiency. Mitigate by using coupling agents like HATU instead of DCC .

- Case Study : A 2018 study reported 20% lower yields in Boc-protected piperidine couplings compared to Fmoc analogs, attributed to steric effects .

How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient elution (ACN/H₂O + 0.1% formic acid). Confirm purity >98% and rule out diastereomers via retention time and mass fragmentation .

- Elemental Analysis : Compare experimental C/H/N/O values with theoretical calculations (e.g., C: 62.39%, H: 9.71%, N: 12.17%) .

- Advanced Techniques : Perform ICP-MS to detect trace metal contaminants from catalysts (e.g., Pd <10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.